1-(2,4-Difluorobenzyl)piperidin-4-one 1-(2,4-Difluorobenzyl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13412613
InChI: InChI=1S/C12H13F2NO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7H,3-6,8H2
SMILES: C1CN(CCC1=O)CC2=C(C=C(C=C2)F)F
Molecular Formula: C12H13F2NO
Molecular Weight: 225.23 g/mol

1-(2,4-Difluorobenzyl)piperidin-4-one

CAS No.:

Cat. No.: VC13412613

Molecular Formula: C12H13F2NO

Molecular Weight: 225.23 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Difluorobenzyl)piperidin-4-one -

Specification

Molecular Formula C12H13F2NO
Molecular Weight 225.23 g/mol
IUPAC Name 1-[(2,4-difluorophenyl)methyl]piperidin-4-one
Standard InChI InChI=1S/C12H13F2NO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7H,3-6,8H2
Standard InChI Key XVJBJRPSLASMSV-UHFFFAOYSA-N
SMILES C1CN(CCC1=O)CC2=C(C=C(C=C2)F)F
Canonical SMILES C1CN(CCC1=O)CC2=C(C=C(C=C2)F)F

Introduction

Synthesis Pathways

The synthesis of 1-(2,4-Difluorobenzyl)piperidin-4-one typically involves the following steps:

  • Starting Materials:

    • Piperidin-4-one as the core structure.

    • 2,4-difluorobenzyl chloride or bromide as the electrophilic reagent.

  • Reaction Conditions:

    • The reaction is carried out in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the piperidin-4-one.

    • A polar aprotic solvent like acetonitrile or DMF is used to facilitate nucleophilic substitution.

  • Mechanism:

    • Nucleophilic substitution occurs where the nitrogen atom of piperidin-4-one attacks the benzyl halide, forming the desired product.

Pharmaceutical Research

1-(2,4-Difluorobenzyl)piperidin-4-one is a key intermediate in synthesizing bioactive molecules. Piperidine derivatives are widely studied for their pharmacological properties, including:

  • CNS Activity: Piperidine-based compounds have shown potential for treating neurological disorders such as Alzheimer's disease and cognitive impairment .

  • Antidepressant Activity: Modifications of piperidine scaffolds are associated with norepinephrine reuptake inhibition .

Biological Activity

While specific data on this compound's biological activity is limited, related compounds demonstrate:

  • High binding affinity for dopamine and norepinephrine transporters .

  • Anti-inflammatory and antitumor properties .

Comparative Data Table

Below is a comparison of key properties between 1-(2,4-Difluorobenzyl)piperidin-4-one and structurally similar compounds:

Compound NameMolecular Weight (g/mol)Biological ActivityStructural Features
1-(2,4-Difluorobenzyl)piperidin-4-one~225.24Potential CNS activityPiperidine ring with difluorobenzyl
(3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one~419.45Anti-inflammatory and antitumorBenzylidene groups at positions 3 and 5
(3R,4R)-4-(2-Benzhydryloxy)ethyl-piperidin-3-ol~331.44Dopamine transporter inhibitionHydroxyl groups on piperidine ring

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